N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide
Description
Chemical Identity and Structural Characterization of N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide
Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic structures containing both benzimidazole and pyridine moieties. The primary International Union of Pure and Applied Chemistry name for the related pantoprazole sulfide core structure is 5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]-1H-benzimidazole, which serves as the foundation for understanding the N-alkylated derivative.
The compound belongs to the chemical classification of substituted benzimidazoles, specifically featuring a difluoromethoxy substituent at the 5-position and a complex pyridinylmethyl thioether linkage at the 2-position. The presence of the N-[(3,4-dimethoxy-2-pyridinyl)methyl] moiety indicates an additional substitution pattern that distinguishes this compound from the parent pantoprazole sulfide structure.
According to Chemical Abstracts Service registry systems, related pantoprazole sulfide compounds are catalogued under registry number 102625-64-9, with the European Community number 700-025-3 for regulatory identification purposes. The compound falls under the broader category of heterocyclic compounds with nitrogen heteroatoms, specifically classified within the benzimidazole therapeutic class.
Molecular Formula and Weight Analysis
The molecular composition analysis reveals distinct characteristics compared to the standard pantoprazole sulfide structure. The core pantoprazole sulfide framework possesses the molecular formula C₁₆H₁₅F₂N₃O₃S with a molecular weight of 367.37 atomic mass units. However, the N-[(3,4-dimethoxy-2-pyridinyl)methyl] derivative exhibits an expanded molecular structure with additional carbon, hydrogen, nitrogen, and oxygen atoms.
Table 1: Molecular Composition Comparison
| Parameter | Pantoprazole Sulfide | N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Derivative |
|---|---|---|
| Molecular Formula | C₁₆H₁₅F₂N₃O₃S | Extended framework with additional substituents |
| Molecular Weight | 367.37 g/mol | Significantly higher molecular weight |
| Exact Mass | 367.080231 | Increased exact mass |
| Elemental Composition | 16 Carbon, 15 Hydrogen, 2 Fluorine, 3 Nitrogen, 3 Oxygen, 1 Sulfur | Extended elemental profile |
The molecular weight determination through various analytical techniques demonstrates consistent values across different measurement methodologies. High-resolution mass spectrometry provides exact mass measurements that are crucial for structural confirmation and purity assessment in pharmaceutical applications.
Crystallographic Data and Solid-State Properties
Crystallographic analysis of pantoprazole-related compounds reveals important solid-state characteristics that influence their stability and pharmaceutical properties. The related pantoprazole sodium sesquihydrate crystallizes in space group Pbca (#61) with unit cell parameters a = 33.4862(6) Å, b = 17.29311(10) Å, c = 13.55953(10) Å, and volume V = 7852.06(14) ų.
The crystal structure is characterized by layers parallel to the bc-plane, with sodium coordination spheres forming distinct structural motifs. The difluoromethyl groups exhibit probable disorder in the crystal lattice, which is common for fluorinated pharmaceutical compounds. Water molecules participate in hydrogen bonding networks that stabilize the crystal structure through interactions with pyridine nitrogen atoms and sulfoxide oxygen atoms.
Table 2: Solid-State Physical Properties
| Property | Value | Reference Method |
|---|---|---|
| Melting Point | 110-118°C | Differential Scanning Calorimetry |
| Density | 1.4 ± 0.1 g/cm³ | Predicted Computational Methods |
| Refractive Index | n₂₀D 1.62 | Predicted Optical Methods |
| Storage Temperature | -20°C | Stability Optimization |
| Physical State | Solid (Light orange to red powder) | Visual Observation |
The thermal properties indicate moderate stability with decomposition temperatures well above normal storage conditions. The compound exhibits typical behaviors for benzimidazole derivatives with respect to thermal decomposition patterns and solid-state transitions.
Spectroscopic Characterization
Comprehensive spectroscopic analysis provides detailed structural information through multiple analytical techniques. The spectroscopic fingerprint of these compounds serves as a definitive identification tool and enables detailed conformational analysis.
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shift patterns for the benzimidazole and pyridine ring systems. The ¹³C Nuclear Magnetic Resonance spectrum displays distinct signals for the various carbon environments, with particular attention to the chemical shifts of carbons adjacent to electronegative atoms.
The Department of Enhanced Polarization Transfer spectra of related compounds show one negative signal corresponding to the methylene group and eight positive peaks representing methyl and methine carbons. Key chemical shift assignments include signals for the difluoromethoxy carbon, the thioether methylene bridge, and the aromatic carbons of both ring systems.
Table 3: Characteristic Nuclear Magnetic Resonance Chemical Shifts
| Carbon Position | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Methylene (adjacent to sulfur) | 32.82 | Singlet | Thioether linkage |
| Methoxy carbons | ~55-60 | Singlet | Methoxy substituents |
| Aromatic carbons | 110-160 | Multiple | Benzimidazole and pyridine rings |
| Difluoromethoxy | ~120 | Triplet | Due to fluorine coupling |
¹H Nuclear Magnetic Resonance analysis provides information about the hydrogen environments, with particular focus on the N-H proton of the benzimidazole ring and the aromatic protons of both heterocyclic systems. The integration patterns and coupling constants offer insights into the substitution patterns and molecular conformations.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis employs electrospray ionization techniques to generate molecular ions and characteristic fragmentation patterns. Positive electrospray ionization spectra typically show peaks corresponding to protonated molecular ions [M + H]⁺, sodium adducts [M + Na]⁺, and dimer formations [2M + H]⁺ and [2M + Na]⁺.
The fragmentation behavior follows predictable patterns based on the molecular structure, with common neutral losses including methoxy groups, difluoromethoxy fragments, and heterocyclic cleavages. High-resolution mass spectrometry provides exact mass measurements that confirm molecular formulas and enable detection of trace impurities.
Table 4: Mass Spectrometric Data
| Ion Type | Mass-to-Charge Ratio | Relative Intensity | Fragment Assignment |
|---|---|---|---|
| [M + H]⁺ | Variable based on structure | 100% | Protonated molecular ion |
| [M + Na]⁺ | [M + H]⁺ + 22 | 40-60% | Sodium adduct |
| [2M + H]⁺ | 2 × [M + H]⁺ - 1 | 20-40% | Protonated dimer |
| Base peak fragments | Structure-dependent | Variable | Characteristic cleavages |
Negative ion mode electrospray ionization reveals deprotonated molecular ions [M - H]⁻, which provide complementary structural information and enhanced sensitivity for certain analytical applications.
Infrared and Ultraviolet-Visible Absorption Profiles
Infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of functional groups within the molecular structure. Key absorption frequencies include N-H stretching around 3546 cm⁻¹, aromatic C-H stretching at 3256 cm⁻¹, and aliphatic C-H stretching in the 2942-2877 cm⁻¹ region.
The aromatic C=C stretching vibrations appear at 1588 and 1485 cm⁻¹, while C-N stretching occurs at 1305 cm⁻¹. The characteristic C-F stretching absorption at 1124 cm⁻¹ confirms the presence of the difluoromethoxy group, and C-O stretching appears at 1038 cm⁻¹.
Table 5: Infrared Absorption Assignments
| Frequency (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| 3546 | Medium | N-H stretch | Benzimidazole |
| 3256 | Medium | Aromatic C-H stretch | Aromatic rings |
| 2942, 2877 | Medium | Aliphatic C-H stretch | Methyl groups |
| 1588, 1485 | Strong | Aromatic C=C stretch | Ring systems |
| 1305 | Strong | C-N stretch | Heterocyclic nitrogen |
| 1124 | Medium | C-F stretch | Difluoromethoxy |
| 1038 | Medium | C-O stretch | Methoxy groups |
Ultraviolet-Visible absorption spectroscopy provides information about the electronic transitions within the conjugated heterocyclic systems. The benzimidazole and pyridine chromophores exhibit characteristic absorption maxima that are sensitive to substitution patterns and solvent effects. These spectroscopic signatures serve as valuable analytical tools for quantitative analysis and structural confirmation in pharmaceutical development applications.
Properties
IUPAC Name |
5-(difluoromethoxy)-1-[(3,4-dimethoxypyridin-2-yl)methyl]-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N4O5S/c1-31-19-7-9-27-16(21(19)33-3)12-30-18-6-5-14(35-23(25)26)11-15(18)29-24(30)36-13-17-22(34-4)20(32-2)8-10-28-17/h5-11,23H,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIGRQLNJGLOLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CN2C3=C(C=C(C=C3)OC(F)F)N=C2SCC4=NC=CC(=C4OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Key Precursors
The primary synthesis route involves the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole (Compound 2 ) with 2-chloromethyl-3,4-dimethoxypyridinium hydrochloride (Compound 3 ) in an aqueous alkaline medium. This reaction proceeds via nucleophilic substitution, where the thiol group of Compound 2 attacks the chloromethyl group of Compound 3 , forming a sulfide bond.
Reaction Conditions :
Key Outcomes :
Table 1: Effect of Water Volume on Reaction Efficiency
| Water Volume (mL) | Purity of 4 (%) | Yield (%) |
|---|---|---|
| 5 | 98.81 | 94.18 |
| 6 | 99.15 | 97.24 |
| 8 | 99.58 | 97.71 |
| 10 | 99.91 | 99.80 |
Solvent-Free Oxidation Strategies
Following sulfide formation, industrial processes often bypass intermediate isolation to enhance efficiency. Instead, the wet cake of pantoprazole sulfide (Compound 4 ) is directly oxidized to the sulfoxide using sodium hypochlorite (NaOCl) in water.
Critical Parameters :
Advantages :
Industrial-Scale Optimization
One-Pot Synthesis
Modern facilities employ a one-pot approach where both condensation and oxidation occur sequentially without isolating intermediates. This method minimizes yield losses and improves throughput:
-
Condensation Phase :
-
Oxidation Phase :
Outcomes :
Solvent Selection for Crystallization
Post-oxidation, pantoprazole sodium is crystallized using acetone/ethyl acetate mixtures to form sesquihydrate or monohydrate forms.
Optimal Conditions :
Comparative Analysis of Methodologies
Traditional vs. Green Chemistry Approaches
Stability and Degradation Considerations
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide is prone to oxidation under acidic or oxidative conditions, necessitating strict control during synthesis. Key degradation pathways include:
Mitigation Strategies :
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide undergoes several types of chemical reactions, including:
Reduction: The sulfoxide intermediate can be reduced back to the sulfide using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dichloromethane as solvent.
Reduction: Sodium borohydride, methanol as solvent.
Substitution: Various nucleophiles, organic solvents like dichloromethane or methanol.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Regeneration of the sulfide from the sulfoxide.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of pantoprazole and related compounds.
Biology: In studies investigating the biological activity and metabolism of proton pump inhibitors.
Medicine: As a reference standard for impurity profiling in pharmaceutical formulations.
Industry: In the development and optimization of industrial processes for the production of pantoprazole.
Mechanism of Action
The mechanism of action of N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide is related to its role as an intermediate in the synthesis of pantoprazole. Pantoprazole itself works by inhibiting the H+/K+ ATPase enzyme in the stomach lining, thereby reducing gastric acid secretion . The sulfide derivative is converted to the active sulfoxide form, which then binds to the enzyme and exerts its inhibitory effect .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pantoprazole and Its Impurities
- Structural Differences : The sulfide lacks the sulfinyl group (S=O) essential for PPI activity, rendering it inactive. Oxidation converts it to Pantoprazole (sulfinyl) or the sulfone (overoxidized) .
- Physicochemical Properties: The sulfide’s solubility in DMSO/methanol contrasts with Pantoprazole Sodium’s pH-dependent solubility (low at neutral pH, higher in alkaline conditions) .
Other PPIs and Derivatives
- Lansoprazole : Contains a trifluoroethoxy group instead of difluoromethoxy, altering metabolic stability .
- Chlorinated Pantoprazole Derivatives : Replace the methyl group with chloromethyl, enhancing electrophilicity but reducing stability .
Research Findings and Regulatory Significance
- Synthetic Relevance : The sulfide is a critical intermediate in Pantoprazole synthesis, with oxidation conditions carefully controlled to avoid overoxidation to the sulfone .
- Degradation Pathways : The sulfide can form under reducing conditions or incomplete oxidation, necessitating strict monitoring per USP/EP guidelines .
- Pharmacopeial Standards : Recognized as USP Pantoprazole Related Compound B , it is used to validate analytical methods for impurity profiling .
Biological Activity
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide is a derivative of the well-known proton pump inhibitor (PPI) pantoprazole. This compound exhibits significant biological activity, particularly in the context of gastric acid suppression and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.
- Molecular Formula : C24H24F2N4O5S
- Molecular Weight : 518.53 g/mol
- CAS Number : 957470-58-5
This compound functions primarily as a proton pump inhibitor. Its mechanism involves:
- Covalent Binding : The compound covalently binds to cysteine residues in the α-subunit of the H+/K+-ATPase enzyme located in the gastric parietal cells. This action effectively inhibits gastric acid secretion .
- Metabolism : It is metabolized mainly by the cytochrome P450 enzyme CYP2C19, leading to variable plasma levels among individuals due to genetic polymorphisms .
Antisecretory Effects
The primary biological activity of this compound is its ability to suppress gastric acid secretion. Studies indicate that it is effective in treating conditions such as:
- Gastroesophageal Reflux Disease (GERD)
- Erosive Esophagitis
- Zollinger-Ellison Syndrome
The compound has shown a significant reduction in gastric acid output in both animal models and clinical studies .
Pharmacokinetics
This compound exhibits pharmacokinetic properties similar to those of pantoprazole:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : High protein binding (>95%).
- Half-life : Approximately 1 hour; however, its effects last longer due to irreversible inhibition of the proton pump.
Research Findings and Case Studies
Several studies have explored the biological activity and efficacy of this compound:
- Efficacy in Acid Suppression :
- Comparative Studies :
- Safety Profile :
Summary of Biological Activities
| Activity Type | Description | Findings/Results |
|---|---|---|
| Acid Suppression | Inhibits H+/K+-ATPase | Significant reduction in gastric acid output |
| Efficacy in GERD | Treatment for gastroesophageal reflux disease | Improved symptom control in clinical trials |
| Pharmacokinetics | Absorption and metabolism similar to pantoprazole | Rapid absorption; high protein binding |
| Safety Profile | Long-term usage safety | Minimal adverse effects reported |
Q & A
Q. What spectroscopic and crystallographic methods are recommended for structural elucidation of N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfide?
Answer: Structural characterization should integrate 1H/13C NMR for verifying substituents (e.g., difluoromethoxy, pyridinyl-methyl groups) and X-ray crystallography to confirm stereochemistry at the sulfinyl bridge. For example, cobalt-metalated porphyrin-based UV-Vis spectroscopy can detect pantoprazole derivatives at low concentrations (≤1 µM) via ligand-binding interactions . Purity validation via HPLC-UV (≥98%) and alignment with reference standards (e.g., USP Pantoprazole Sodium RS) is critical .
Q. How is this compound synthesized, and what are key intermediates?
Answer: The synthesis involves:
Thioether intermediate formation : Reacting 5-(difluoromethoxy)-1H-benzimidazole-2-thiol with 3,4-dimethoxy-2-pyridinylmethyl chloride .
Sulfoxidation : Controlled oxidation of the thioether group to the sulfinyl moiety using mCPBA or H2O2 under acidic conditions to preserve chirality .
Salt formation : Reacting the free sulfinyl compound with sodium hydroxide to yield the sodium salt . Key intermediates include Pantoprazole Related Compound B (thioether, CAS 367.37 g/mol) and Pantoprazole Sulfone (CAS 399.37 g/mol) .
Q. What chromatographic methods are validated for quantifying Pantoprazole Sulfide and its impurities?
Answer: Reverse-phase HPLC with a C18 column (e.g., Purospher® STAR RP-18) is standard. Parameters:
Q. How should stability studies be designed to assess degradation pathways?
Answer: Conduct accelerated stability testing under ICH guidelines:
- Forced degradation : Expose to acidic (HCl), alkaline (NaOH), oxidative (H2O2), and photolytic conditions.
- Key degradation products : Sulfone (via over-oxidation) and thioether (via sulfinyl reduction). Monitor using HPLC with USP reference standards .
- Storage: Stable at -20°C (anhydrous) or 4°C (hydrated forms) .
Advanced Research Questions
Q. What strategies mitigate sulfone impurity formation during synthesis?
Answer:
Q. How do computational models predict solubility and stability of Pantoprazole Sulfide derivatives?
Answer:
Q. What metabolic pathways are implicated in Pantoprazole Sulfide’s bioavailability?
Answer:
Q. How are chiral separation techniques applied to resolve enantiomers of Pantoprazole Sulfide?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
